molecular formula C10H12ClNO4S B2853610 Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate CAS No. 503838-40-2

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2853610
CAS No.: 503838-40-2
M. Wt: 277.72
InChI Key: WJCWMWNAVMQGNY-UHFFFAOYSA-N
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Description

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates It is characterized by the presence of a methyl group, a 3-chlorophenyl group, and a methylsulfonyl group attached to the glycinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline, methylsulfonyl chloride, and glycine methyl ester.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(3-chlorophenyl)glycinate: Lacks the methylsulfonyl group.

    Methyl N-(methylsulfonyl)glycinate: Lacks the 3-chlorophenyl group.

    N-(3-chlorophenyl)-N-(methylsulfonyl)glycine: Lacks the methyl ester group.

Uniqueness

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate is unique due to the presence of both the 3-chlorophenyl and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorophenyl group, a methylsulfonyl moiety, and a glycine backbone. The presence of these functional groups suggests that the compound may exhibit diverse chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzymatic Interaction : The methylsulfonyl group can form hydrogen bonds with polar residues in proteins, potentially modulating enzymatic activity.
  • Receptor Binding : The chlorophenyl moiety may engage in π-π interactions with aromatic residues in receptors, influencing their activation or inhibition .

Anti-Inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been investigated for its potential to inhibit pro-inflammatory cytokines in cellular models. In vitro assays demonstrated that the compound reduced the release of interleukin-1β (IL-1β) in stimulated macrophages, suggesting a role in modulating inflammatory pathways .

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound. In various assays, this compound exhibited activity against several bacterial strains, indicating its potential as an antimicrobial agent. Further studies are necessary to elucidate the specific mechanisms underlying this activity and to assess its efficacy in vivo .

Case Studies

  • In Vitro Cytotoxicity Assessment :
    A study assessing the cytotoxic effects of this compound on human cell lines revealed dose-dependent responses. The compound was tested at concentrations ranging from 0.1 µM to 100 µM, with results indicating significant cell viability reduction at higher concentrations .
  • Inflammation Model :
    In an experimental model of inflammation, treatment with this compound led to a marked decrease in inflammatory markers compared to control groups. This supports the hypothesis that the compound may serve as a therapeutic agent in inflammatory diseases.

Data Table: Biological Activity Summary

Activity TypeObservationsReference
Anti-inflammatoryReduced IL-1β release in macrophages
AntimicrobialActive against multiple bacterial strains
CytotoxicityDose-dependent viability reduction

Properties

IUPAC Name

methyl 2-(3-chloro-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCWMWNAVMQGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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